NLRP3 agonist 2

8-azaquinazoline quinazoline scaffold structure-activity relationship

Preclinical cancer immunotherapy studies require orally bioavailable NLRP3 agonists-a property absent in ionophore-based tools like nigericin. NLRP3 agonist 2 (compound 22) is an 8-azaquinazoline NLRP3 inflammasome activator optimized for oral dosing in mice. • EC50: 5.10 μM (IL-1β) & 6.30 μM (IL-18) in LPS-primed THP-1 cells; activity abrogated in NLRP3-KO cells, confirming on-target specificity. • Structurally distinct from quinazoline analog NLRP3 agonist 1 and clinical imidazopyridine BMS-986299 (intratumoral only). • Available from multiple vendors in quantities up to 1 g. Ideal for combination checkpoint blockade studies.

Molecular Formula C14H15N7
Molecular Weight 281.32 g/mol
Cat. No. B12385819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNLRP3 agonist 2
Molecular FormulaC14H15N7
Molecular Weight281.32 g/mol
Structural Identifiers
SMILESCC1(CC1)NC2=NC(=NC3=C2C=CC(=N3)C4=CC=NN4)N
InChIInChI=1S/C14H15N7/c1-14(5-6-14)20-12-8-2-3-9(10-4-7-16-21-10)17-11(8)18-13(15)19-12/h2-4,7H,5-6H2,1H3,(H,16,21)(H3,15,17,18,19,20)
InChIKeyLELGONWHRLESFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NLRP3 Agonist 2: Overview


NLRP3 agonist 2 (also designated compound 22) is a synthetic small-molecule agonist of the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome, belonging to the 8-azaquinazoline chemical series [1]. It was discovered and characterized as part of a medicinal chemistry optimization campaign at AstraZeneca aimed at delivering orally bioavailable NLRP3 agonists for cancer immunotherapy applications [1]. The compound has a molecular formula of C14H15N7 and a molecular weight of 281.32 g/mol . NLRP3 agonist 2 activates Caspase-1 in THP-1 cells in a lipopolysaccharide (LPS)-priming-dependent manner, and its activity is abrogated in NLRP3-knockout THP-1 cells, confirming on-target pathway engagement [1]. The compound is available from multiple commercial vendors for preclinical research use .

Why NLRP3 Agonist 2 Cannot Be Substituted


The NLRP3 agonist landscape includes structurally and mechanistically diverse compounds—ranging from potassium ionophores (e.g., nigericin) to quinazoline-based synthetic agonists (e.g., NLRP3 agonist 1 / compound 23) and a clinically staged imidazopyridine agonist (BMS-986299)—that exhibit fundamentally different chemotypes, pharmacokinetic properties, and routes of administration [1] [2]. NLRP3 agonist 2 is distinguished by its 8-azaquinazoline core scaffold, which confers oral bioavailability in mice, a property absent in ionophore-based activators such as nigericin that lack drug-like oral PK profiles [3]. Even within the same quinazoline/azaquinazoline series, the closest structural analog NLRP3 agonist 1 (compound 23) possesses a quinazoline rather than 8-azaquinazoline core (C15H16N6 vs. C14H15N7), and the scaffold switch can impact potency, metabolic stability, and target engagement kinetics [1]. Furthermore, BMS-986299, despite being a first-in-class clinical NLRP3 agonist with an EC50 of 1.28 μM, is administered intratumorally—not orally—and belongs to a distinct chemical series (imidazopyridine), limiting its interchangeability for oral preclinical models [2]. These differences mean that investigators cannot assume functional equivalence when substituting one NLRP3 agonist for another; the quantitative evidence below details the specific dimensions where NLRP3 agonist 2 offers verifiable differentiation.

NLRP3 Agonist 2 Differentiation Evidence


8-Azaquinazoline vs. Quinazoline Scaffold

NLRP3 agonist 2 (compound 22) and NLRP3 agonist 1 (compound 23) are the two most closely related commercially available NLRP3 agonists from the same AstraZeneca discovery program, yet they differ fundamentally in their core heterocyclic scaffold. NLRP3 agonist 2 features an 8-azaquinazoline core (C14H15N7, MW 281.32), whereas NLRP3 agonist 1 possesses a quinazoline core (C15H16N6, MW 280.33) . The introduction of an additional ring nitrogen at the 8-position in the azaquinazoline scaffold alters electronic distribution, hydrogen-bonding capacity, and metabolic susceptibility relative to the parent quinazoline [1]. This scaffold-level distinction is not a trivial substitution; the 8-azaquinazoline and quinazoline series were optimized in parallel within the discovery program, with each scaffold imparting different potency and pharmacokinetic profiles [1].

8-azaquinazoline quinazoline scaffold structure-activity relationship NLRP3 chemotype

IL-1β & IL-18 Release Potency in THP-1 Cells

NLRP3 agonist 2 activates the NLRP3 inflammasome in LPS-primed human THP-1 monocytic cells, leading to release of mature IL-1β and IL-18. Quantitative EC50 values are available from the ChEMBL-curated BindingDB database: EC50 = 5.10 μM for IL-1β release and EC50 = 6.30 μM for IL-18 release, both measured after 24-hour incubation [1]. For context, BMS-986299—the only NLRP3 agonist in clinical development—exhibits an EC50 of 1.28 μM for IL-1β secretion in mouse macrophages expressing human NLRP3 . The canonical ionophore activator nigericin has an estimated EC50 of 1.38 ± 0.28 μM for IL-1β secretion [2]. While BMS-986299 and nigericin display higher potency in these respective assay systems, cross-study comparison must account for differences in cell type (THP-1 vs. mouse macrophages), readout (IL-18 vs. IL-1β), and incubation conditions. The EC50 values for NLRP3 agonist 2 place it in the low micromolar range, consistent with its role as a tool compound optimized for oral bioavailability rather than maximal in vitro potency [3].

IL-1β release IL-18 release EC50 THP-1 NLRP3 inflammasome activation

Oral Bioavailability in Mice

A key differentiator of NLRP3 agonist 2 is its demonstrated oral bioavailability in mice, a property explicitly targeted during the chemical optimization campaign that produced this compound series [1]. The primary publication states that the quinazoline and 8-azaquinazoline series were chemically optimized 'to afford compounds with oral bioavailability in mice' and that 'based on their pharmacokinetic profile and biological activity, these compounds represent valuable tools to evaluate the therapeutic potential of NLRP3 activation in a pre-clinical setting' [1]. In contrast, nigericin—a widely used NLRP3 activator—is a microbial ionophore antibiotic that acts via potassium efflux and lacks drug-like oral pharmacokinetic properties, limiting its utility to in vitro or local administration paradigms [2]. BMS-986299, despite being a first-in-class clinical NLRP3 agonist (EC50 = 1.28 μM), is administered intratumorally in its Phase I clinical trial (NCT03444753), not orally [3]. The oral route of administration for NLRP3 agonist 2 enables systemic NLRP3 activation in preclinical mouse models, a capability not shared by these common comparators.

oral bioavailability pharmacokinetics mouse in vivo oral administration

Target Engagement in NLRP3-Knockout THP-1 Cells

NLRP3 agonist 2 has been validated for on-target NLRP3 inflammasome engagement through two complementary approaches: (1) demonstration that cytokine release is strictly dependent on LPS priming—a hallmark of canonical NLRP3 inflammasome activation—and (2) complete loss of activity in an NLRP3-knockout THP-1 cell line [1]. The primary publication explicitly states: 'We further demonstrate pathway engagement through loss of activity in an NLRP3-knockout THP1 cell line' [1]. This genetic knockout validation rules out off-target inflammasome activation through alternative sensors such as NLRC4, AIM2, or NLRP1, and distinguishes NLRP3 agonist 2 from less well-characterized NLRP3 agonists that lack rigorous target engagement data. While the paper does not report selectivity data against a full panel of inflammasome sensors in a single table, the NLRP3-knockout experiment provides direct genetic evidence that the compound's activity is NLRP3-dependent [1]. The Caspase-1 activation readout further confirms engagement of the canonical NLRP3→Caspase-1→IL-1β/IL-18 signaling axis .

NLRP3-knockout target engagement THP-1 pathway selectivity Caspase-1

Commercial Availability and Purity

NLRP3 agonist 2 is commercially available from multiple reputable vendors with defined purity specifications, facilitating competitive procurement. InvivoChem supplies the compound (Cat# V80206) with purity ≥98% in sizes ranging from 500 mg to 1 g . MedChemExpress offers it as HY-156415 with a purity specification documented in the Certificate of Analysis . TargetMol lists it as T81667 in 5 mg and 50 mg sizes . In comparison, the closest analog NLRP3 agonist 1 (compound 23) is available from MedChemExpress as HY-156413 with 99.47% purity . The multi-vendor availability reduces single-supplier dependency risk for long-term research programs. Notably, NLRP3 agonist 2 does not yet have a publicly listed CAS number, which is typical for early-stage tool compounds disclosed in the primary literature rather than through formal CAS registration—this should be considered when documenting compound identity in publications .

commercial availability purity procurement vendor comparison CAS number

NLRP3 Agonist 2: Application Scenarios


Oral NLRP3 Activation in Mouse Cancer Immunotherapy

NLRP3 agonist 2 is optimally suited for preclinical cancer immunotherapy studies requiring systemic, chronic NLRP3 activation via oral gavage in mice. Unlike nigericin (non-oral ionophore) or BMS-986299 (intratumoral clinical administration), NLRP3 agonist 2 was explicitly optimized for oral bioavailability, as documented in the primary discovery publication [1]. Its 8-azaquinazoline scaffold was selected through iterative medicinal chemistry to balance NLRP3 agonism with pharmacokinetic properties suitable for oral dosing [1]. The NLRP3-knockout validation ensures that antitumor immune responses observed in vivo can be attributed specifically to NLRP3 pathway activation, supporting mechanistic interpretation in combination checkpoint blockade studies [1].

Mechanistic NLRP3 Signaling Studies in THP-1 Cells

NLRP3 agonist 2 provides a chemically defined, commercially available tool for studying canonical NLRP3 inflammasome signaling in THP-1 monocytic cells. With quantified EC50 values of 5.10 μM (IL-1β) and 6.30 μM (IL-18), researchers can establish dose-response relationships in LPS-primed THP-1 assays [1]. The compound's activity is LPS-priming-dependent and abrogated in NLRP3-knockout THP-1 cells, providing built-in experimental controls for confirming pathway specificity [2]. For studies comparing NLRP3 activation mechanisms across different agonist chemotypes, NLRP3 agonist 2 (8-azaquinazoline) can be benchmarked against the quinazoline analog NLRP3 agonist 1 (compound 23) to probe scaffold-dependent differences in potency and signaling .

Comparative NLRP3 Agonist Profiling

For drug discovery programs targeting the NLRP3 pathway, NLRP3 agonist 2 serves as a reference agonist from the 8-azaquinazoline chemotype, complementing other NLRP3 agonists such as BMS-986299 (imidazopyridine, EC50 = 1.28 μM, clinical-stage) and nigericin (K+ ionophore, EC50 = 1.38 μM) [1] [2]. Its distinct scaffold enables structure-activity relationship (SAR) comparisons across chemotypes when screening novel NLRP3 modulators. The availability of NLRP3 agonist 2 in gram-scale quantities (up to 1 g from InvivoChem) supports larger screening campaigns and in vivo pharmacology studies . Multi-vendor sourcing reduces procurement risk for long-term medicinal chemistry programs .

Immuno-Oncology Target Validation via NLRP3 Activation

NLRP3 agonist 2 is appropriate for target validation studies investigating whether NLRP3 inflammasome activation can synergize with immune checkpoint inhibitors in syngeneic mouse tumor models. The primary publication positions these compounds as tools 'to evaluate the therapeutic potential of NLRP3 activation in a pre-clinical setting,' specifically in the context of cancer immunotherapy [1]. The oral route enables convenient daily dosing in combination studies with anti-PD-1/PD-L1 antibodies, avoiding the confounding variable of repeated intratumoral injections. The compound's defined potency profile (EC50 ~5–6 μM for cytokine release) provides a quantitative basis for pharmacokinetic/pharmacodynamic modeling to relate plasma exposure to target engagement [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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